Strychoside A

Description

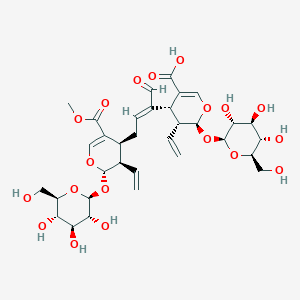

Strychoside A is a glycosidic compound isolated from Strychnos species, traditionally studied for its bioactive properties. Its structure comprises a steroidal aglycone core linked to a sugar moiety, which is critical for its pharmacological interactions . Further research is required to elucidate its biosynthesis and mechanistic targets.

Properties

Molecular Formula |

C33H44O19 |

|---|---|

Molecular Weight |

744.7 g/mol |

IUPAC Name |

(2S,3R,4R)-3-ethenyl-4-[(E)-4-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-1-oxobut-2-en-2-yl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |

InChI |

InChI=1S/C33H44O19/c1-4-14-16(17(29(45)46-3)11-47-30(14)51-32-26(41)24(39)22(37)19(9-35)49-32)7-6-13(8-34)21-15(5-2)31(48-12-18(21)28(43)44)52-33-27(42)25(40)23(38)20(10-36)50-33/h4-6,8,11-12,14-16,19-27,30-33,35-42H,1-2,7,9-10H2,3H3,(H,43,44)/b13-6-/t14-,15-,16+,19-,20-,21+,22-,23-,24+,25+,26-,27-,30+,31+,32+,33+/m1/s1 |

InChI Key |

CQRSHECOOIXIBJ-LPQCEKDGSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(/C=O)\[C@H]2[C@H]([C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

strychoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A systematic comparison of Strychoside A with analogous glycosides would typically involve the following parameters, as inferred from general chemical analysis methodologies :

Table 1: Structural and Functional Comparison

Key Findings from Literature

Structural Analogues: Atractyloside shares a glycosidic linkage but differs in aglycone structure (diterpenoid vs. steroidal), leading to distinct molecular targets . Digoxin’s cardenolide core enables specific binding to cardiac ion channels, unlike this compound’s steroidal backbone.

Functional Divergence :

- While atractyloside disrupts mitochondrial energy transfer, this compound’s bioactivity remains underexplored. Computational modeling (absent in the evidence) could predict target affinity.

Synthetic Accessibility :

- Glycosylation patterns influence synthetic complexity. This compound’s sugar moiety (unspecified in evidence) may pose challenges in derivatization compared to digoxin’s well-characterized trisaccharide .

Q & A

Q. How should researchers disclose conflicting interests when this compound studies involve patented extraction methods?

- Methodological Answer : Declare all patents, funding sources, and institutional affiliations in the manuscript’s conflict of interest section. Use third-party laboratories for blinded efficacy testing. Data repositories (e.g., Zenodo) must include raw spectra and chromatograms for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.